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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural analysis of H-Phe(2-
Me)-OH, also known as (S)-2-amino-3-(o-tolyl)propanoic acid. Due to the limited availability of

direct experimental data in public databases, this document compiles predicted structural

information, general experimental protocols for analogous compounds, and a workflow for its

structural elucidation. This guide is intended to serve as a foundational resource for

researchers working with this and other non-canonical amino acids.

Introduction
H-Phe(2-Me)-OH is a derivative of the essential amino acid L-phenylalanine, featuring a methyl

group at the ortho position of the phenyl ring. This modification can significantly influence the

conformational properties and biological activity of peptides and peptidomimetics into which it is

incorporated. A thorough understanding of its three-dimensional structure is therefore crucial

for rational drug design and development. This guide outlines the key analytical techniques for

the structural characterization of H-Phe(2-Me)-OH.

Physicochemical Properties
A summary of the key physicochemical properties of H-Phe(2-Me)-OH is presented in Table 1.
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Table 1: Physicochemical Properties of H-Phe(2-Me)-OH

Property Value Source

Molecular Formula C₁₀H₁₃NO₂ PubChem

Molecular Weight 179.22 g/mol PubChem

CAS Number 80126-53-0 Aapptec

Appearance Off-white to gray solid MedChemExpress

Solubility
Soluble in water (requires

sonication)
MedChemExpress

Predicted XLogP3 1.5 PubChem

Predicted pKa (strongest

acidic)
2.2 ChemAxon

Predicted pKa (strongest

basic)
9.5 ChemAxon

Structural Elucidation Workflow
The structural analysis of a novel or modified amino acid like H-Phe(2-Me)-OH typically follows

a standardized workflow to ensure comprehensive characterization. This process integrates

various analytical techniques to determine the compound's connectivity, stereochemistry, and

three-dimensional structure.
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General Workflow for Structural Analysis

Synthesis & Purification

Spectroscopic Analysis

Crystallographic Analysis
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NMR Spectroscopy
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CrystallizationMass Spectrometry
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Spectral Interpretation X-ray Diffraction
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Caption: A generalized experimental workflow for the structural elucidation of H-Phe(2-Me)-OH.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic

molecules. While experimental spectra for H-Phe(2-Me)-OH are not readily available in public

databases, predicted chemical shifts can provide a useful reference.

Table 2: Predicted ¹H NMR Chemical Shifts for H-Phe(2-Me)-OH

Atom
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic H 7.10 - 7.30 Multiplet

α-H ~4.0 Triplet

β-CH₂ ~3.1, ~3.3 Multiplet

Methyl H ~2.3 Singlet

NH₂ Variable Broad Singlet

COOH Variable Broad Singlet

Note: Predicted values are based on standard chemical shift tables and software; actual values

may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for H-Phe(2-Me)-OH
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Atom Predicted Chemical Shift (ppm)

COOH ~175

Aromatic C (quaternary) ~138, ~136

Aromatic CH ~130, ~128, ~126

α-C ~55

β-C ~37

Methyl C ~19

Note: Predicted values are based on standard chemical shift tables and software; actual values

may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Amino Acids

Sample Preparation: Dissolve 5-10 mg of H-Phe(2-Me)-OH in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility

of the compound and the desired information. For resolving exchangeable protons (NH₂,

COOH), a non-protic solvent like DMSO-d₆ is preferred.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for

aqueous solutions, for referencing the chemical shifts.

Data Acquisition:

Acquire a ¹H NMR spectrum to identify the proton environments.

Acquire a ¹³C NMR spectrum to identify the carbon framework.

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H

couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly

bonded H and C atoms, for unambiguous assignment of all signals.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phasing,

baseline correction) and integrate the signals in the ¹H spectrum. Analyze the chemical

shifts, coupling constants, and correlations from 2D spectra to confirm the structure of H-
Phe(2-Me)-OH.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,

while tandem mass spectrometry (MS/MS) can reveal structural information through

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for H-Phe(2-Me)-OH

Ion Predicted m/z

[M+H]⁺ 180.1019

[M+Na]⁺ 202.0838

[M-H]⁻ 178.0874

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocol: Mass Spectrometry of Amino Acids

Sample Preparation: Prepare a dilute solution of H-Phe(2-Me)-OH (e.g., 1-10 µM) in a

suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or

methanol, often with a small amount of formic acid to promote ionization.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft

ionization method that keeps the molecule intact.

Data Acquisition:

Acquire a full scan mass spectrum in both positive and negative ion modes to determine

the molecular weight and identify the molecular ion ([M+H]⁺ or [M-H]⁻).
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Perform HRMS to obtain an accurate mass measurement and confirm the elemental

composition.

Conduct MS/MS experiments by isolating the molecular ion and subjecting it to collision-

induced dissociation (CID) to generate fragment ions.

Data Analysis: Analyze the fragmentation pattern to deduce structural features. Common

fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage

of the amino acid backbone.

Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in

the solid state. This technique requires the growth of a high-quality single crystal of the

compound.

Experimental Protocol: X-ray Crystallography

Crystallization: Grow single crystals of H-Phe(2-Me)-OH. This is often the most challenging

step and may require screening various solvents, temperatures, and crystallization

techniques (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray

diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Use computational methods to solve the phase problem and generate an initial

electron density map. Build an atomic model into the electron density and refine the model

against the experimental data to obtain the final crystal structure.

Data Deposition: Deposit the final crystallographic information file (CIF) into a public

database such as the Cambridge Crystallographic Data Centre (CCDC).

Note: As of the time of this writing, no public crystallographic data for H-Phe(2-Me)-OH has

been identified.

Biological Signaling Pathways
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Currently, there is no information available in the scientific literature or public databases

regarding the involvement of H-Phe(2-Me)-OH in any specific biological signaling pathways.

Further research is required to elucidate its potential biological roles and interactions.

Conclusion
The structural analysis of H-Phe(2-Me)-OH can be achieved through a combination of modern

analytical techniques. While specific experimental data is currently scarce, this guide provides

a framework for its characterization based on predicted data and established protocols for

similar compounds. The detailed structural information obtained from these methods is

essential for understanding the properties of H-Phe(2-Me)-OH and for its application in peptide

synthesis and drug discovery. Future studies are encouraged to generate and publish

experimental data to enrich the scientific understanding of this and other modified amino acids.

To cite this document: BenchChem. [Structural Analysis of H-Phe(2-Me)-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1363631?utm_src=pdf-body
https://www.benchchem.com/product/b1363631?utm_src=pdf-body
https://www.benchchem.com/product/b1363631?utm_src=pdf-body
https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh
https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh
https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1363631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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